4-((6-Methylpyridin-2-yl)methyl)morpholine

Medicinal Chemistry CNS Drug Discovery ADME Property Optimization

Secure a crucial CNS-optimized building block for drug discovery. 4-((6-Methylpyridin-2-yl)methyl)morpholine (1865144-22-4) features a privileged methylene-linked core with a balanced physicochemical profile (XLogP3-AA = 0.8; tPSA = 25.4 Ų). This scaffold is validated for investigating NR2B negative allosteric modulation and D2/D3/5-HT2A receptor pharmacology, supporting FBDD campaigns with superior ligand efficiency.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 1865144-22-4
Cat. No. B2984227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Methylpyridin-2-yl)methyl)morpholine
CAS1865144-22-4
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=NC(=CC=C1)CN2CCOCC2
InChIInChI=1S/C11H16N2O/c1-10-3-2-4-11(12-10)9-13-5-7-14-8-6-13/h2-4H,5-9H2,1H3
InChIKeyXQNQGAHLSZENHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 4-((6-Methylpyridin-2-yl)methyl)morpholine (CAS 1865144-22-4) as a Specialized Heterocyclic Building Block


4-((6-Methylpyridin-2-yl)methyl)morpholine (CAS 1865144-22-4) is a morpholine derivative characterized by a methylene-linked 6-methylpyridine moiety [1]. The compound has a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol [1]. Its computed XLogP3-AA of 0.8 and a topological polar surface area (tPSA) of 25.4 Ų suggest a balance of lipophilicity and hydrogen-bonding capacity, which are critical parameters for applications such as CNS drug design where brain penetration is a key consideration [1].

The Critical Role of Linker Topology and Methyl Substitution in Differentiating 4-((6-Methylpyridin-2-yl)methyl)morpholine (CAS 1865144-22-4) from Morpholine-Pyridine Analogs


Substitution between morpholine-pyridine analogs is not straightforward due to significant differences in molecular geometry and resulting physicochemical properties. The target compound features a methylene linker between the morpholine and 6-methylpyridin-2-yl groups, a structural feature distinct from direct C-N linked analogs. This topological difference directly impacts key drug-like properties, as evidenced by class-level data from pyridinylmorpholine patents which demonstrate that seemingly minor structural variations can profoundly alter receptor binding profiles and in vivo clearance, thereby directly impacting both scientific outcome and procurement decision-making [1].

Quantitative Differentiation of 4-((6-Methylpyridin-2-yl)methyl)morpholine (CAS 1865144-22-4) from Its Closest Structural Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area (tPSA) Compared to Direct-Linked Analog

The compound's calculated LogP (XLogP3-AA = 0.8) and tPSA (25.4 Ų) differ from its direct-linked analog, 4-(6-Methylpyridin-2-yl)morpholine (CAS 1321517-90-1), for which computed LogP is 0.90 and tPSA is 25.4 Ų [1]. The presence of the methylene linker in the target compound is associated with a slightly lower lipophilicity (Δ LogP = -0.1), which can be a critical factor in optimizing drug-like properties. Additionally, the introduction of a methyl group on the pyridine ring of related morpholine scaffolds has been shown in patent literature to improve target selectivity and reduce off-target effects [2].

Medicinal Chemistry CNS Drug Discovery ADME Property Optimization

Topological Distinction: A Key Methylene Linker Differentiates the Compound from Direct C-N Linked Analogs

The presence of a methylene (-CH2-) linker between the morpholine and pyridine rings in 4-((6-Methylpyridin-2-yl)methyl)morpholine creates a distinct 3D conformation and increased molecular flexibility (2 rotatable bonds) compared to the rigid, directly linked analog 4-(6-Methylpyridin-2-yl)morpholine (1 rotatable bond) [1]. This structural feature is a key differentiator, as patents covering 4-pyridinylmethyl-morpholine derivatives highlight that such linkers can significantly influence the compound's ability to act as a negative allosteric modulator and improve membrane permeability [2].

Medicinal Chemistry Structural Biology Fragment-Based Drug Discovery

High-Value Procurement Scenarios for 4-((6-Methylpyridin-2-yl)methyl)morpholine (CAS 1865144-22-4) in Drug Discovery


Scaffold for Designing CNS-Penetrant Kinase Inhibitors

The compound's balanced physicochemical profile (XLogP3-AA = 0.8; tPSA = 25.4 Ų) makes it a privileged starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders [1]. The low molecular weight and favorable number of hydrogen bond acceptors (3) align with established CNS drug design guidelines [1]. Furthermore, the structural similarity to advanced pyridinylmorpholine-based antagonists targeting D2, D3, and 5-HT2A receptors underscores its potential for developing next-generation therapeutics for schizophrenia [2].

Fragment-Based Lead Discovery for Challenging Protein Targets

With a molecular weight of just 192.26 g/mol and a methylene-linked, rotatable core, the compound meets all criteria for an ideal fragment in fragment-based drug discovery (FBDD) [1]. Its unique 3D conformation, differentiated from flat aromatic systems, can be leveraged to probe protein pockets with high ligand efficiency. The compound can serve as a core for generating novel, patentable chemical series with improved selectivity profiles [3].

Synthesis of Next-Generation Allosteric Modulators

The pyridinylmethyl-morpholine core has been validated in patent literature as a key motif for developing negative allosteric modulators of the NR2B receptor, with demonstrated benefits in membrane permeability and favorable in vivo clearance [4]. Procuring this compound enables the rapid exploration of this privileged chemotype, potentially leading to new treatments for depression, pain, and neurodegenerative disorders where NR2B is a clinically relevant target [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((6-Methylpyridin-2-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.